molecular formula C12H9FN2O2 B8646249 2-(4-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

2-(4-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B8646249
M. Wt: 232.21 g/mol
InChI Key: OGQRROFKPVETFE-UHFFFAOYSA-N
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Patent
US08202863B2

Procedure details

A solution of ethyl-2-(4-fluorophenyl)-4-methylpyrimidine-5-carboxylate (1.65 g, 6.35 mmol) in MeOH (75 mL) is treated with 2 N aqueous sodium hydroxide (10 mL) and heated to reflux for 30 min. MeOH is removed in vacuo and the residue is diluted with water (50 mL). The solution is adjusted to pH ˜2 with 2 M hydrochloric acid. The precipitated is collected by filtration, washed with water and vacuum dried to afford 2-(4-fluorophenyl)-4-methylpyrimidine-5-carboxylic acid (1.3 g, 88%) as a solid. MS: 233 (M+H).
Name
ethyl-2-(4-fluorophenyl)-4-methylpyrimidine-5-carboxylate
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:19])=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)=[N:10][CH:11]=1)=[O:5])C.[OH-].[Na+]>CO>[F:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2[N:8]=[C:7]([CH3:19])[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
ethyl-2-(4-fluorophenyl)-4-methylpyrimidine-5-carboxylate
Quantity
1.65 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC=C(C=C1)F)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
MeOH is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with water (50 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated is collected by filtration
WASH
Type
WASH
Details
washed with water and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC=C(C(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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